Home > Products > Screening Compounds P133901 > 7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine
7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine - 364042-47-7

7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine

Catalog Number: EVT-1565684
CAS Number: 364042-47-7
Molecular Formula: C29H34N6O
Molecular Weight: 482.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A-419259 is an inhibitor of Src family kinases, including Src, LCK, Lyn, and Hck (IC50s = 9, <3, <3, and 11.26 nM, respectively). It is selective for these kinases over c-Abl (IC50 = 3,000 nM) and PKC (IC50 = >33 μM). A-419259 inhibits growth of Philadelphia chromosome-positive (Ph+) K-562 and Meg-01 myeloid leukemia cells (IC50s = 0.1-0.3 and 0.1 μM, respectively), but not Ph- TF-1 and HEL cells. It induces apoptosis in K-562 cells in a concentration-dependent manner. A-419259 (300 nM) inhibits differentiation of murine embryonic stem cells while maintaining pluripotency. It reduces the total number of acute myeloid leukemia (AML) cells, as well as AML stem cells, in the bone marrow and spleen in mouse patient-derived xenograft (PDX) models of AML when administered at a dose of 30 mg/kg twice daily.

SKF86002

    Compound Description: SKF86002 is a small molecule kinase inhibitor that lacks intrinsic fluorescence but becomes fluorescent upon binding to the ATP-binding sites of certain kinases, such as p38α mitogen-activated protein kinase (p38α). It has been used as a fluorescent ligand for kinase crystal identification and ATP-competitive inhibitor screening.

    Relevance: In a study examining HCK inhibitors, 7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine was identified as a compound capable of displacing SKF86002 from the ATP-binding site of HCK, as evidenced by a decrease in fluorescence. This suggests that both compounds share a similar binding site on HCK and that 7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine acts as an ATP-competitive inhibitor.

A-419259

    Compound Description: A-419259 is a potent and selective inhibitor of Src family kinases (SFKs), including Hck. It has been investigated for its potential therapeutic applications in various cancers, including acute myeloid leukemia (AML). ,

    Relevance: The compound 7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine was identified in a study analyzing the crystal structure of HCK in complex with various inhibitors. This compound was found to occupy the ATP-binding site of HCK, similar to A-419259. This suggests that 7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine likely exhibits inhibitory activity against HCK, potentially with comparable potency to A-419259.

Quercetin

    Compound Description: Quercetin is a naturally occurring flavonoid with a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. It has been shown to inhibit various kinases, including Pim1.

    Relevance: Similar to 7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, quercetin can act as an ATP-competitive kinase inhibitor. While the former targets HCK, quercetin was shown to displace SKF86002 from Pim1, another kinase, in a fluorescence-based assay. This suggests that both compounds share a similar mechanism of action, competing with ATP for binding to the kinase active site, despite targeting different kinases.

N-((2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl)-4-(3,4-dimethoxyphenyl)butanamide (Compound 5)

    Compound Description: This pyrrolo[2,3-d]pyrimidine derivative was identified as a non-selective inhibitor of Src family kinases (SFKs), displaying slight inhibitory activity against Fyn, Lyn, and c-Src.

    Relevance: Both N-((2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl)-4-(3,4-dimethoxyphenyl)butanamide and 7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine belong to the pyrrolo[2,3-d]pyrimidine class of kinase inhibitors. Despite their structural similarities within the core scaffold, they exhibit distinct selectivity profiles towards different SFKs. While 7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine was specifically studied in the context of HCK, compound 5 exhibited broader activity against Fyn, Lyn, and c-Src. This highlights the influence of substituents on the pyrrolo[2,3-d]pyrimidine core on kinase selectivity and potency.

Overview

A-419259 is a small molecule inhibitor primarily targeting the Src family of protein tyrosine kinases. It is particularly noted for its potential therapeutic applications in treating chronic myelogenous leukemia (CML) and other hematological malignancies. The compound works by inhibiting the activity of specific kinases, thereby blocking signaling pathways crucial for cancer cell proliferation and survival.

Source

The compound was initially developed as part of research aimed at understanding the role of Src family kinases in various cancers, particularly those driven by the Bcr-Abl fusion protein. A-419259 has been studied extensively in preclinical models for its efficacy against CML and acute myeloid leukemia, showcasing its ability to induce apoptosis and inhibit cell growth in affected cell lines .

Classification

A-419259 is classified as a pyrrolo-pyrimidine derivative, a structural class known for its kinase inhibitory properties. It specifically targets the ATP-binding site of Src family kinases, which are implicated in many oncogenic processes .

Synthesis Analysis

Methods

The synthesis of A-419259 involves multi-step organic reactions that typically include the formation of pyrrolo-pyrimidine structures through cyclization methods. The synthetic route often starts from readily available precursors, employing techniques such as:

  • Nucleophilic substitution: To introduce functional groups necessary for biological activity.
  • Cyclization reactions: To form the core pyrrolo-pyrimidine structure.

Technical Details

While specific synthetic protocols may vary, a common approach includes:

  1. Formation of the pyrimidine ring: Using appropriate reagents to promote cyclization.
  2. Functionalization: Introducing substituents that enhance selectivity and potency against target kinases.
  3. Purification: Utilizing chromatography techniques to isolate the final product with high purity.
Molecular Structure Analysis

Structure

The molecular structure of A-419259 can be represented as follows:

  • Chemical Formula: C₁₄H₁₅N₅
  • Molecular Weight: 253.31 g/mol

The compound features a pyrrolo-pyrimidine scaffold that is crucial for its interaction with the ATP-binding site of kinases.

Data

Crystallographic studies have provided insights into the binding conformation of A-419259 within the active site of Src family kinases, revealing unique interactions that contribute to its inhibitory effects .

Chemical Reactions Analysis

Reactions

A-419259 has been shown to undergo several key reactions when interacting with target proteins:

  1. Inhibition of kinase activity: By binding to the ATP-binding site, it prevents substrate phosphorylation.
  2. Induction of apoptosis: In CML cells, A-419259 triggers apoptotic pathways, evidenced by increased caspase activity and cell-cycle arrest .

Technical Details

The compound's efficacy is often evaluated through in vitro assays measuring:

  • Cell viability: Using MTT or similar assays to assess cytotoxic effects.
  • Apoptosis markers: Such as caspase activation and Annexin V staining.
Mechanism of Action

Process

A-419259 exerts its effects primarily through:

  1. Inhibition of Src family kinases: By binding competitively at the ATP site, it reduces phosphorylation events critical for cell signaling.
  2. Disruption of Bcr-Abl signaling: This leads to decreased survival signals in CML cells, promoting apoptosis and inhibiting proliferation .

Data

Studies indicate that A-419259 is effective at inducing apoptosis in primary CD34+ CML cells comparable to established treatments like imatinib .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to functional groups present on the pyrrolo-pyrimidine ring.

Relevant analyses often include:

  • Melting Point Determination
  • Spectroscopic Characterization (NMR, IR)
Applications

A-419259 has significant potential in scientific research and therapeutic applications:

  • Cancer Research: As a tool compound for studying Src family kinase functions in various cancers.
  • Therapeutic Development: Investigated as a treatment option for chronic myelogenous leukemia and possibly other malignancies involving aberrant kinase signaling.

Its ability to induce apoptosis and inhibit cell growth positions A-419259 as a promising candidate for further clinical development in oncology .

Properties

CAS Number

364042-47-7

Product Name

A 419259

IUPAC Name

7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C29H34N6O

Molecular Weight

482.6 g/mol

InChI

InChI=1S/C29H34N6O/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32)

InChI Key

FDVSOQRNTAPCHB-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6

Synonyms

A 419259
A-419259
A419259

Canonical SMILES

CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.